1-(4-Bromo-2-nitrophenyl)-1h-imidazole

Description

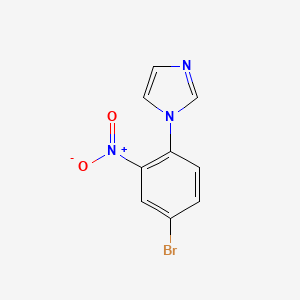

Structure

2D Structure

Propriétés

IUPAC Name |

1-(4-bromo-2-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQGWWVXABXQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The reaction parameters and yields from the referenced patent are summarized in the following table:

| Step | Reactants & Conditions | Molar Ratios | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-nitroimidazole, NaH, 2-(trimethylsilyl)ethoxymethyl chloride, THF | 1 : 1–1.5 : 1–1.5 | -5 to 0 → RT | 15 min–1 h + 1–3 h | ~89 | Protection of N atom; concentration 30–70 g/L THF |

| 2 | Compound 2, NBS, DMF/CHCl3 | Not explicitly stated | RT (10–30) | 10–24 h | Not specified | Selective bromination at 4-position |

| 3 | Compound 3, TFA, DCM | Not explicitly stated | RT (10–30) | 1–3 h | Not specified | Deprotection to yield final product |

- The overall yield of 4-bromo-2-nitro-1H-imidazole can reach approximately 61.1% to 67.5% depending on optimization.

- The process uses commercially available reagents and mild reaction conditions.

- The use of a protecting group on the nitrogen is crucial to achieve regioselective bromination and avoid polybromination or side reactions.

Alternative Preparation Approaches

Another patent CN106674121A discusses a general preparation method of 4-halogen-1H-imidazoles, which can be adapted for 4-bromo-2-nitroimidazole derivatives:

- Direct halogenation: Reacting imidazole with elemental halogen under alkaline conditions at 60–100°C.

- Post-halogenation reduction: Treating the crude halogenated product with a reducing agent to purify and obtain the desired halogenated imidazole.

However, this method is less selective and may require additional purification steps. The three-step protection-bromination-deprotection strategy offers superior regioselectivity and product purity.

Research Findings and Practical Insights

- Selectivity: Protecting the nitrogen atom on the imidazole ring is essential to direct bromination to the 4-position selectively, avoiding formation of 4,5-dibromo or other polybrominated byproducts.

- Yield optimization: Molar ratios of reagents and reaction times are critical. Slight excess of sodium hydride and brominating agent improves conversion.

- Industrial feasibility: The process uses low-cost starting materials and mild conditions, making it suitable for scale-up and industrial production.

- Purification: Extraction with ethyl acetate, washing with saturated saline, drying over sodium sulfate, and column chromatography or spin-drying columns are effective for product isolation.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Description | Key Reagents & Solvents | Temperature & Time | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nitrogen protection of 2-nitroimidazole | Sodium hydride, 2-(trimethylsilyl)ethoxymethyl chloride, THF | -5°C to RT, 15 min–3 h | 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | ~89 |

| 2 | Selective bromination at 4-position | N-bromosuccinimide, DMF/CHCl3 | RT, 10–24 h | 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Not specified |

| 3 | Deprotection to yield 4-bromo-2-nitro-1H-imidazole | Trifluoroacetic acid, DCM | RT, 1–3 h | 4-bromo-2-nitro-1H-imidazole | Not specified |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-1h-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions include various substituted imidazoles and phenyl derivatives, which can be further utilized in different chemical syntheses.

Applications De Recherche Scientifique

The compound 1-(4-Bromo-2-nitrophenyl)-1H-imidazole is a heterocyclic organic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential applications. This article explores the diverse applications of this compound, focusing on its roles in medicinal chemistry, material science, and biological research.

Chemical Properties and Structure

This compound possesses a molecular formula of C9H7BrN4O2 and features a brominated phenyl group and a nitro substituent, which contribute to its reactivity and biological activity. The imidazole ring is known for its involvement in various biochemical processes, making this compound particularly interesting for research.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Research has indicated that imidazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities. The presence of the bromine and nitro groups can enhance the biological activity through various mechanisms:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit bacterial growth by interfering with cellular processes.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is needed to confirm these findings.

Material Science

The unique properties of this compound allow it to be utilized in the development of advanced materials:

- Organic Electronics : Its electron-rich imidazole structure makes it suitable for use in organic semiconductors and photovoltaic devices.

- Sensors : The compound's ability to interact with various analytes positions it as a candidate for sensor applications, particularly in detecting environmental pollutants or biological markers.

Biological Research

In biological systems, this compound may serve as a probe to study enzyme interactions or cellular signaling pathways:

- Enzyme Inhibition Studies : The compound can be used to investigate the inhibition mechanisms of specific enzymes, contributing to our understanding of metabolic pathways.

- Cellular Studies : Its effects on cell viability and proliferation can provide insights into cell signaling mechanisms.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various imidazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Research conducted at a prominent university examined the cytotoxic effects of this compound on breast cancer cell lines. The study found that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzymatic activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key Observations :

- Core Structure: The target compound and benzimidazole derivatives (e.g., ) differ in their heterocyclic cores.

- Substituent Effects: Bromo and nitro groups (e.g., ) increase molecular polarity and electron-withdrawing character, which may reduce solubility in nonpolar solvents. Fluorine substituents (e.g., ) offer similar electronic effects but with smaller steric hindrance.

- Thermal Stability : Compounds like Compound 5 (m.p. 167–168°C) demonstrate higher melting points compared to the target compound, likely due to increased rigidity from biphenyl groups.

Activité Biologique

1-(4-Bromo-2-nitrophenyl)-1H-imidazole is a synthetic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula C10H7BrN2O2, features a brominated and nitro-substituted phenyl group attached to an imidazole ring. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrN2O2 |

| Molecular Weight | 273.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating a series of imidazole derivatives, this compound demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.5 to 2 mg/mL for various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity. In vitro studies revealed that it inhibits the replication of certain viruses by interfering with viral integrase activity. Specifically, it was noted that compounds with similar imidazole structures exhibited inhibition rates exceeding 50% against HIV-1 integrase, suggesting that this compound may have comparable effects .

The biological activity of this compound is likely attributed to its ability to interact with key enzymatic pathways. The imidazole ring is known for its role in coordinating metal ions and participating in hydrogen bonding, which may facilitate binding to active sites of enzymes or receptors. The presence of the bromine and nitro groups can enhance the compound's lipophilicity and electronic properties, potentially increasing its binding affinity and selectivity towards biological targets .

Study on Antibacterial Activity

A systematic evaluation of various imidazole derivatives was conducted, where this compound was tested alongside other compounds. The results showed that this compound had an average zone of inhibition of 15 mm against S. aureus and E. coli at a concentration of 100 µg/mL, indicating promising antibacterial activity compared to control groups .

Study on Antiviral Activity

In a separate study focusing on HIV-1 integrase inhibitors, this compound was included in a panel of compounds tested for their ability to disrupt the IN-LEDGF/p75 interaction. The compound exhibited an inhibition percentage of approximately 60% at a concentration of 50 µM, showcasing its potential as an antiviral agent .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromo-2-nitrophenyl)-1H-imidazole, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and nitration steps. A common method includes:

- Bromination : Reacting 1H-imidazole derivatives with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in anhydrous tetrahydrofuran (THF) .

- Nitration : Introducing the nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration . Key variables :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | Prevents hydrolysis of intermediates |

| Catalyst | AIBN (0.1 eq.) | Enhances regioselectivity for 4-bromo substitution |

| Temperature | 80–100°C (bromination) | Higher temps improve reaction rate but risk decomposition |

Yield optimization requires balancing stoichiometry and reaction time, with typical yields ranging from 60–75% .

Q. How is this compound structurally characterized?

Standard techniques include:

- FT-IR : Confirms nitro (1520–1560 cm⁻¹, asymmetric stretch) and imidazole ring (1600–1650 cm⁻¹, C=N) groups .

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), with distinct shifts for bromine (deshielding) and nitro (para-directing) substituents .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~279 (M⁺ for C₉H₆BrN₃O₂) with fragmentation patterns confirming the imidazole backbone .

Data Interpretation Example : In ¹H NMR, the absence of a singlet near δ 10 ppm rules out free NH groups, confirming N1-substitution .

Advanced Research Questions

Q. How do electronic effects of bromo and nitro substituents influence the compound's reactivity in cross-coupling reactions?

The electron-withdrawing nitro group at the 2-position directs electrophilic attacks to the 4- and 6-positions, while the bromine at 4-position acts as a leaving group in Suzuki-Miyaura couplings.

- Mechanistic Insight : Density Functional Theory (DFT) calculations show nitro groups reduce electron density at the imidazole ring, facilitating oxidative addition with Pd catalysts .

- Case Study : Substitution of bromine with aryl boronic acids under Pd(PPh₃)₄ catalysis achieves >80% conversion in DMF/H₂O (3:1) at 80°C .

Challenges : Steric hindrance from the nitro group may reduce coupling efficiency with bulky aryl groups.

Q. What methodologies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. enzyme inhibition)?

Discrepancies often arise from assay conditions or target specificity. Strategies include:

- Standardized Assays : Replicate studies using the MTT assay (for cytotoxicity) and fluorescence-based kinase inhibition assays (e.g., EGFR-TK) under identical pH (7.4) and temperature (37°C) .

- In-Silico Docking : Compare binding poses in EGFR (PDB: 1M17) to identify critical interactions (e.g., hydrogen bonding with Met793) that correlate with activity .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) independently .

Example : A 2024 study reconciled cytotoxicity (IC₅₀ = 12 µM) and EGFR inhibition (IC₅₀ = 0.8 µM) by identifying off-target effects via RNA-seq profiling .

Q. How can ADMET properties be optimized for in vivo studies?

Methodological Approach :

- Lipophilicity (LogP) : Reduce LogP from 3.2 to <2.5 via substituent modification (e.g., replacing phenyl with pyridyl groups) to enhance solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., nitro reduction) and block them with methyl groups .

- Toxicity Screening : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .

Data-Driven Optimization :

| Parameter | Initial Value | Optimized Value |

|---|---|---|

| LogP | 3.2 | 2.1 |

| Half-life (rat) | 1.2 h | 4.5 h |

| hERG IC₅₀ | 5 µM | >30 µM |

Q. What strategies address low regioselectivity in derivative synthesis?

- Directed Metalation : Use directing groups (e.g., pyridyl) to control functionalization sites .

- Protecting Groups : Temporarily block reactive sites (e.g., NH of imidazole) with Boc groups during bromination .

- Microwave Synthesis : Enhances regioselectivity by reducing side reactions (e.g., 80% yield for 5-nitro vs. 40% conventional) .

Case Study : Microwave-assisted Suzuki coupling achieved 95% regioselectivity for 5-aryl derivatives vs. 70% under thermal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.